(4-Nitro-1H-imidazol-5-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Nitro-1H-imidazol-4-yl)(piperidin-1-yl)methanone is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-1H-imidazol-4-yl)(piperidin-1-yl)methanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Nitration: The imidazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Attachment of the Piperidine Group: The nitrated imidazole is then reacted with piperidine in the presence of a suitable coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.
Industrial Production Methods
Industrial production of (5-Nitro-1H-imidazol-4-yl)(piperidin-1-yl)methanone follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in (5-Nitro-1H-imidazol-4-yl)(piperidin-1-yl)methanone can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Reduction: The major product formed is the corresponding amine derivative.
Substitution: Depending on the electrophile used, various substituted imidazole derivatives can be formed.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the synthesis of dyes and pigments due to its stable imidazole ring structure.
Mechanism of Action
The mechanism of action of (5-Nitro-1H-imidazol-4-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial enzymes involved in cell wall synthesis, leading to cell lysis.
Pathways Involved: It disrupts the electron transport chain in bacterial cells, leading to the generation of reactive oxygen species and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Similar to metronidazole, used for treating protozoal infections.
Ornidazole: Another nitroimidazole with similar antimicrobial properties.
Uniqueness
(5-Nitro-1H-imidazol-4-yl)(piperidin-1-yl)methanone is unique due to its piperidine moiety, which enhances its lipophilicity and allows for better cell membrane penetration compared to other nitroimidazole derivatives.
Properties
CAS No. |
90521-89-4 |
---|---|
Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
(5-nitro-1H-imidazol-4-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C9H12N4O3/c14-9(12-4-2-1-3-5-12)7-8(13(15)16)11-6-10-7/h6H,1-5H2,(H,10,11) |
InChI Key |
KRZNXKVCPFAPKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(NC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.